Product packaging for 4-Chloro-4'-fluorochalcone(Cat. No.:CAS No. 28081-12-1)

4-Chloro-4'-fluorochalcone

Cat. No.: B2953678
CAS No.: 28081-12-1
M. Wt: 260.69
InChI Key: WXGUVJMPLPVNHX-XCVCLJGOSA-N
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Description

Overview of Chalcones as Precursors to Bioactive Compounds

Chalcones are secondary metabolites found widely in the plant kingdom and are considered the bioprecursors of flavonoids and isoflavonoids. mdpi.comrsc.org Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. ekb.eg This structural motif is a key feature that contributes to their broad spectrum of biological activities.

Historically, plants containing chalcones have been utilized in traditional medicine for centuries. mdpi.com Modern scientific investigation has validated many of these traditional uses, uncovering a diverse array of pharmacological properties associated with chalcones. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic activities. mdpi.comnih.govekb.eg The versatility of the chalcone (B49325) scaffold allows for numerous structural modifications, making it a "privileged structure" in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net

Significance of Halogen Substitution in Chalcone Scaffolds for Research

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the chalcone framework is a widely employed technique in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. nih.govmdpi.com Halogenation can influence several key parameters:

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron density distribution within the chalcone molecule, thereby influencing its reactivity and ability to interact with biological targets.

Steric Effects: The size of the halogen atom can introduce steric hindrance, which may lead to more selective binding to a specific receptor or enzyme.

Metabolic Stability: The presence of a halogen, particularly fluorine, can block sites of metabolism, leading to an increased half-life of the compound in the body.

Numerous studies have demonstrated that halogenated chalcones exhibit enhanced or novel biological activities compared to their non-halogenated counterparts. mdpi.comnih.gov For instance, halogen substitution has been shown to be favorable for the antimycobacterial and anticancer activities of chalcone derivatives. mdpi.comnih.gov

Specific Academic Interest in 4-Chloro-4'-fluorochalcone within Research Disciplines

The compound this compound has garnered particular attention from the scientific community due to its specific halogen substitution pattern. ontosight.ai The presence of both a chlorine and a fluorine atom on the aromatic rings is thought to significantly influence its reactivity, lipophilicity, and interactions with biological targets. ontosight.ai

Chemical Profile of this compound

The chemical identity and properties of this compound are well-documented in various chemical databases.

PropertyValue
IUPAC Name (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Molecular Formula C15H10ClFO
Molecular Weight 260.69 g/mol
CAS Number 28081-12-1
Appearance Reported as a solid, with some sources specifying pale yellow crystals.
Melting Point 132-136 °C

Data sourced from PubChem and other chemical suppliers. nih.govechemi.com

Synthesis of this compound

The primary and most common method for synthesizing this compound is the Claisen-Schmidt condensation . ontosight.airesearchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

In the case of this compound, the reactants are:

4-chlorobenzaldehyde (B46862)

4-fluoroacetophenone

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695). ontosight.airesearchgate.net The base deprotonates the α-carbon of the 4-fluoroacetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the 4-chlorobenzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, this compound. researchgate.net

Reported Biological Activities and Research Findings

Research into this compound and its derivatives has uncovered a range of potential biological activities.

Anticancer Activity

Halogenated chalcones have been extensively investigated for their cytotoxic effects against various cancer cell lines. nih.govbioline.org.br The presence of halogens on the chalcone scaffold has been reported to enhance anticancer activity. nih.gov Specifically, studies on related halogenated chalcones have shown that they can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor proliferation. nih.gov While direct studies on this compound's anticancer mechanism are part of ongoing research, the broader class of halogenated chalcones is known to target various cellular pathways involved in cancer progression. nih.gov

Anti-inflammatory Activity

Chalcones are well-known for their anti-inflammatory properties. ekb.eg The anti-inflammatory activity of some chalcone derivatives is attributed to their ability to inhibit inflammatory mediators. arcjournals.org The electron-withdrawing nature of the halogen substituents in this compound may contribute to its potential anti-inflammatory effects. arcjournals.org

Antimicrobial Activity

Halogen substitution has been found to be favorable for the antimicrobial properties of chalcones. mdpi.com Studies on various halogenated chalcones have demonstrated their efficacy against a range of bacteria and fungi. mdpi.com The specific combination of chloro and fluoro substituents in this compound makes it a candidate for investigation as a potential antimicrobial agent.

Other Potential Applications

The unique electronic properties conferred by the halogen atoms in this compound also make it a subject of interest in materials science. Furthermore, its potential neuroprotective effects, particularly in the context of Alzheimer's disease, are an active area of research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClFO B2953678 4-Chloro-4'-fluorochalcone CAS No. 28081-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGUVJMPLPVNHX-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 4 Fluorochalcone

Established Synthetic Routes for 4-Chloro-4'-fluorochalcone

The primary and most widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction offers a straightforward approach to constructing the characteristic 1,3-diaryl-2-propen-1-one framework of chalcones.

Claisen-Schmidt Condensation Approaches and Mechanistic Considerations

The Claisen-Schmidt condensation is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone. mdpi.com In the synthesis of this compound, this involves the reaction of 4-chlorobenzaldehyde (B46862) with 4-fluoroacetophenone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). scispace.com

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

Enolate Formation: The base abstracts an α-hydrogen from the 4-fluoroacetophenone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate (an aldol).

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically more stable α,β-unsaturated ketone, this compound. The trans isomer is generally the major product due to its greater thermodynamic stability. jocpr.com

Optimization of Reaction Conditions for Research-Scale Production

The efficiency of the Claisen-Schmidt condensation for the synthesis of this compound can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. Researchers have explored various modifications to the classical procedure to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Catalyst and Solvent Effects: While aqueous solutions of sodium hydroxide or potassium hydroxide are commonly used, other catalytic systems have been investigated for chalcone (B49325) synthesis. unair.ac.id The choice of solvent can also impact the reaction rate and yield. Ethanol and methanol (B129727) are frequently used due to their ability to dissolve the reactants and the base.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of chalcones is the use of microwave irradiation. This technique often leads to a dramatic reduction in reaction time, from hours to minutes, and can result in higher yields compared to conventional heating methods. Microwave-assisted synthesis is also amenable to solvent-free conditions, which aligns with the principles of green chemistry.

Solvent-Free Synthesis: Grinding the reactants (4-chlorobenzaldehyde and 4-fluoroacetophenone) with a solid base, such as sodium hydroxide, in a mortar and pestle is another green chemistry approach that has been successfully applied to the synthesis of chalcones. This solvent-free method can produce high yields of the desired product with simplified work-up procedures.

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of chalcones, which are applicable to the production of this compound.

ParameterConventional MethodMicrowave-Assisted MethodSolvent-Free Method
Catalyst NaOH, KOHNaOH, KOH, K2CO3Solid NaOH
Solvent Ethanol, MethanolEthanol, or solvent-freeNone
Temperature Room temperature to 50°CElevated temperaturesRoom temperature (grinding)
Reaction Time 12-24 hours2-10 minutes10-20 minutes
Yield Moderate to goodGood to excellentGood to excellent

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a wide array of derivatives, particularly heterocyclic compounds. The reactivity of the α,β-unsaturated ketone system allows for the construction of various ring systems.

Systematic Modification of the Chalcone Backbone

The core structure of this compound can be systematically modified to generate a library of analogues. These modifications primarily target the enone moiety, which can undergo a variety of addition and cyclization reactions. The presence of the chloro and fluoro substituents on the aromatic rings also influences the electronic properties of the molecule and can be a site for further functionalization, although reactions involving the enone are more common.

Exploration of Heterocyclic and Other Substituents on A- and B-rings

The reaction of this compound with various binucleophiles is a powerful strategy for the synthesis of heterocyclic analogues. The α,β-unsaturated ketone system acts as a Michael acceptor and is also susceptible to nucleophilic attack at the carbonyl carbon, leading to cyclocondensation reactions.

Synthesis of Pyrazolines: One of the most common derivatizations of chalcones is their conversion to pyrazolines. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, leads to the formation of the corresponding pyrazoline derivative. Substituted hydrazines can also be used to introduce further diversity.

Synthesis of Isoxazoles: Isoxazoles can be synthesized from this compound by reaction with hydroxylamine (B1172632) hydrochloride. This reaction typically proceeds in the presence of a base, such as sodium acetate (B1210297) or potassium carbonate, and results in the formation of the five-membered isoxazole (B147169) ring.

Synthesis of Pyrimidines: Six-membered heterocyclic rings, such as pyrimidines, can also be accessed from this compound. The reaction with guanidine (B92328) nitrate (B79036) in the presence of a base can yield aminopyrimidine derivatives. tsijournals.com

The following interactive data table summarizes common derivatization strategies for the chalcone backbone, which are applicable to this compound.

ReagentResulting Heterocycle
Hydrazine HydratePyrazoline
Hydroxylamine HydrochlorideIsoxazole
Guanidine NitratePyrimidine
Thiourea (B124793)Thiazine
PhenylhydrazinePhenylpyrazoline

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dominated by the α,β-unsaturated ketone functional group. This moiety provides two primary sites for chemical reactions: the carbon-carbon double bond and the carbonyl group.

The conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing effect of the carbonyl group.

Michael Addition: this compound can act as a Michael acceptor, reacting with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The electron-deficient double bond of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.

Reduction Reactions: The double bond and the carbonyl group of this compound can be selectively reduced. Catalytic hydrogenation, for example, can reduce the double bond to afford the corresponding saturated ketone, 1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Epoxidation: The carbon-carbon double bond can be epoxidized using reagents such as hydrogen peroxide under basic conditions (e.g., sodium hydroxide) to form the corresponding chalcone epoxide. This epoxide is a valuable intermediate for the synthesis of other functionalized derivatives.

Conjugate Addition Reactions with Diverse Nucleophiles

The α,β-unsaturated carbonyl system in this compound is an electrophilic center, making it susceptible to conjugate addition (Michael addition) reactions with a variety of nucleophiles. This reaction is a cornerstone of chalcone chemistry, allowing for the introduction of diverse functional groups at the β-position.

Addition of Heteroatomic Nucleophiles:

A significant class of conjugate additions involves heteroatomic nucleophiles, particularly those containing nitrogen and sulfur.

Nitrogen Nucleophiles: Hydrazine and its derivatives react with chalcones in a characteristic condensation-cyclization reaction. The initial Michael addition of hydrazine is followed by an intramolecular condensation, leading to the formation of pyrazoline heterocycles. dergipark.org.trthaiscience.infoamazonaws.com This reaction is a widely used method for synthesizing five-membered nitrogen-containing rings from chalcone precursors. rdd.edu.iqnih.gov

Sulfur Nucleophiles: Thiols, such as thiophenols, readily add across the double bond of chalcones to yield β-thioether ketones. researchgate.net The reaction of chalcones with cellular thiols like glutathione (B108866) and N-acetylcysteine has been studied, indicating that this Michael-type addition is a key reaction in their biological activity. nih.govnih.govmdpi.com The reactivity is often dependent on the pH and the protonation state of the thiol. nih.govnih.gov Furthermore, thiourea can react with chalcones under basic conditions to form dihydropyrimidine-2(1H)-thiones, another important heterocyclic scaffold. nih.gov S-alkylisothiouronium salts can also serve as odorless and effective thiol equivalents for these additions in aqueous media. organic-chemistry.org

Below is a table summarizing potential conjugate addition reactions with this compound.

NucleophileReagent ExampleSolventCatalyst / ConditionsExpected Product Class
HydrazineHydrazine HydrateEthanolAcetic Acid, Reflux3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
PhenylhydrazinePhenylhydrazineEthanolAcetic Acid, Reflux3-(4-chlorophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Thiol4-ChlorothiophenolNot specifiedNot specified3-((4-chlorophenyl)thio)-3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one
ThioureaThioureaEthanolNaOH, Ultrasonication4-(4-chlorophenyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione

Oxidative and Reductive Transformations of the α,β-Unsaturated Carbonyl System

The dual reactivity of the carbon-carbon double bond and the carbonyl group in this compound allows for a range of oxidative and reductive transformations.

Oxidative Transformations:

The electron-rich C=C double bond is susceptible to oxidation, most commonly leading to epoxidation. The reaction of chalcones with alkaline hydrogen peroxide is a standard method to produce chalcone epoxides. saudijournals.comru.ac.bd This transformation introduces a reactive three-membered oxirane ring, which is a valuable synthetic intermediate. For this compound, this would yield (2R,3S)-2-(4-chlorobenzoyl)-3-(4-fluorophenyl)oxirane. Organocatalysts, such as amino acids, have also been explored for chalcone epoxidation. wmich.edu

Reductive Transformations:

Selective reduction of either the alkene or the carbonyl group, or the reduction of both, can be achieved by choosing appropriate reagents and conditions.

Selective C=C Reduction: Catalytic hydrogenation is a common method for selectively reducing the carbon-carbon double bond to yield the corresponding dihydrochalcone, 1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one. researchgate.net Other methods for this selective 1,4-reduction include the use of benzeneselenol (B1242743) or transition-metal-free boration/protodeboronation strategies. nih.govrsc.org Microbial strains are also known to selectively reduce the α,β-unsaturated double bond. mdpi.com

Complete C=C and C=O Reduction: More powerful reducing agents, such as sodium borohydride (NaBH₄) or Raney Ni-Al alloys in aqueous media, can reduce both the double bond and the carbonyl group, leading to the corresponding saturated alcohol, 1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-ol. researchgate.netlew.ro

The following table outlines expected products from these transformations.

TransformationReagent(s)Expected Product
EpoxidationH₂O₂ / NaOH(2-(4-chlorobenzoyl)-3-(4-fluorophenyl)oxirane)
C=C ReductionH₂ / Pd/C1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
C=C and C=O ReductionNaBH₄1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-ol

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound, designated Ring A (fluorophenyl) and Ring B (chlorophenyl), are subject to substitution reactions, with their reactivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

Both aromatic rings are "deactivated" towards electrophilic attack due to the electron-withdrawing nature of the halogen substituents and the α,β-unsaturated carbonyl system. lumenlearning.com The regiochemical outcome is determined by the directing effects of these groups. chemistrytalk.orgpressbooks.pub

On Ring A (4-fluorophenyl ring): This ring is substituted with a fluorine atom and the carbonyl group. Fluorine is a deactivating but ortho, para-director, while the carbonyl group is a strong deactivating, meta-director. organicchemistrytutor.comwou.edu Since the fluorine is at the C-4' position, the ortho positions (C-3' and C-5') are activated by fluorine through resonance but deactivated by the meta-directing carbonyl group. The outcome of an electrophilic attack would depend on the specific reaction conditions and the nature of the electrophile, but substitution at the C-3' and C-5' positions is plausible.

On Ring B (4-chlorophenyl ring): This ring is attached to the β-carbon of the enone system and bears a chlorine atom. Both the chlorine atom and the vinyl group are deactivating. lumenlearning.com Chlorine is an ortho, para-director. organicchemistrytutor.comwou.edu Therefore, electrophilic attack is directed to the positions ortho to the chlorine (C-3 and C-5).

Nucleophilic Aromatic Substitution (SNAr):

The presence of halogens and the strongly electron-withdrawing α,β-unsaturated carbonyl system makes both rings potential substrates for nucleophilic aromatic substitution. The carbonyl group can stabilize the negatively charged intermediate (Meisenheimer complex), which is crucial for the SNAr mechanism.

On Ring A (4-fluorophenyl ring): The fluorine atom is at a position para to the activating carbonyl group. Fluorine is known to be an excellent leaving group in SNAr reactions, often better than other halogens. ebyu.edu.trsemanticscholar.org Studies on other fluorinated chalcones have shown that the fluorine atom can be displaced by nucleophiles like methoxide, especially in protic solvents. ebyu.edu.tr Therefore, the fluorine on Ring A of this compound is a likely site for nucleophilic attack.

On Ring B (4-chlorophenyl ring): The chlorine atom is further removed from the primary activating carbonyl group. While the entire propenone bridge is electron-withdrawing, the activation for SNAr is weaker compared to Ring A. Consequently, substitution of the chlorine atom is expected to be less favorable than the substitution of the fluorine atom.

Organometallic Complexation Studies

Chalcones can function as ligands in coordination chemistry, forming complexes with various transition metals. alliedacademies.org While many studies focus on 2'-hydroxychalcones which act as bidentate ligands by coordinating through the hydroxyl oxygen and the carbonyl oxygen, chalcones lacking a hydroxyl group can still coordinate to metal centers. researchgate.netalliedacademies.org

In the case of this compound, which has no hydroxyl group, it is expected to act as a monodentate ligand. researchgate.net Coordination would occur through the lone pair of electrons on the carbonyl oxygen atom. This interaction can form complexes with a variety of metal ions, including Co(II), Ni(II), and Cu(II). alliedacademies.orgajchem-a.com The formation of such complexes can alter the electronic properties and steric environment of the chalcone, potentially influencing its reactivity and biological activity. The geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. alliedacademies.orgalliedacademies.org

Structure Activity Relationship Sar and Structural Optimization Studies

Rational Design and Synthesis of 4-Chloro-4'-fluorochalcone Analogs for SAR

The rational design of analogs of this compound is centered on the well-established Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. In the context of designing this compound analogs, this typically involves reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde (B46862), or vice versa, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide dissolved in an alcoholic solvent such as ethanol (B145695).

The rationale for designing new analogs is often guided by existing SAR data for chalcones, which indicates that the electronic properties and steric bulk of substituents on both aromatic rings (Ring A, attached to the carbonyl group, and Ring B, derived from the aldehyde) play a significant role in their biological activity. The presence of halogen atoms like chlorine and fluorine is known to modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to enhanced potency and selectivity for various therapeutic targets, including cancer cells and microbial enzymes. nih.govnih.govnih.govnih.gov

Systematic variation of substituents on the this compound scaffold is a key strategy in SAR studies to optimize biological activity. This involves introducing a variety of functional groups at different positions on both Ring A and Ring B to probe the electronic and steric requirements for optimal interaction with a biological target.

The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups can have a profound impact on the biological activity. For instance, studies on various chalcone (B49325) series have shown that the presence and position of methoxy groups can enhance anticancer and antimicrobial activities. nih.govmdpi.com Conversely, introducing additional electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can also modulate activity, often by altering the molecule's electrostatic potential and ability to participate in specific interactions like hydrogen bonding. nih.gov

The following table summarizes the common substituent variations and their general impact on the biological activity of chalcone derivatives, which can be extrapolated to the design of novel this compound analogs.

RingPosition of SubstitutionType of SubstituentGeneral Effect on Biological Activity
Ring A (from acetophenone)2', 4', 6'Methoxy (-OCH₃)Often enhances antitubercular and antimicrobial activity.
Ring A (from acetophenone)2'Hydroxyl (-OH)Can be crucial for certain activities and allows for further derivatization.
Ring B (from benzaldehyde)2, 4, 5Fluoro (-F)Can significantly increase potency against microbial strains. researchgate.net
Ring A or B4Amino (-NH₂)Can lead to potent and selective anticancer activity. nih.gov
Ring A or BAnyNitro (-NO₂)Often enhances antimicrobial and anticancer properties but may increase toxicity.

The specific placement of the chlorine and fluorine atoms on the phenyl rings of the chalcone backbone is critical to its biological activity. Exploring the effects of positional isomerism—moving the substituents to different positions (ortho, meta, or para)—can lead to significant differences in research outcomes. For example, halogen atoms at the ortho position of Ring B have been shown to greatly influence MAO-B inhibition in certain chalcone series. nih.gov

A systematic study of positional isomers of this compound would involve synthesizing and testing compounds where the chloro and fluoro groups are placed at the 2-, 3-, and 4-positions of each ring. This exploration helps to map the steric and electronic tolerance of the target's binding pocket. For instance, a substituent at the ortho position might introduce steric hindrance that prevents optimal binding, whereas the same group at the para position could fit perfectly into a hydrophobic pocket.

The table below illustrates a hypothetical matrix for studying the positional isomerism of chloro- and fluoro-substituted chalcones.

Ring A Substituent (from Acetophenone)Ring B Substituent (from Benzaldehyde)Expected Impact on Activity
4-Fluoro4-ChloroParent compound, baseline activity.
2-Fluoro4-ChloroMay alter the conformation and binding due to steric effects.
3-Fluoro4-ChloroInductive and resonance effects will differ from the 4-fluoro isomer.
4-Fluoro2-ChloroSignificant steric influence, potentially altering the planarity of the molecule.
4-Fluoro3-ChloroDifferent electronic distribution compared to the 4-chloro isomer.

Such studies are fundamental to building a comprehensive SAR model and guiding the future design of more effective and selective this compound-based therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are invaluable for understanding the specific physicochemical properties that govern their therapeutic effects and for designing new, more potent analogs. researchgate.net

The core of a QSAR model lies in the correlation of molecular descriptors with observed biological activity (e.g., IC₅₀ values). These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. For chalcone derivatives, relevant descriptors often include:

Electronic Parameters: Hammett constants (σ), dipole moment, and atomic charges. These describe the electron-donating or electron-withdrawing nature of substituents and are crucial for electrostatic interactions with the target.

Steric Parameters: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume. These parameters account for the size and shape of the molecule and its substituents, which are critical for fitting into a binding site.

Hydrophobic Parameters: The partition coefficient (log P), which describes the lipophilicity of the molecule. This is vital for membrane permeability and hydrophobic interactions with the target.

Topological Indices: Connectivity indices that describe the branching and shape of the molecule.

In a typical QSAR study of this compound analogs, the biological activities of a series of synthesized compounds would be determined experimentally. Then, various molecular descriptors would be calculated for each analog. Statistical methods, such as multiple linear regression (MLR), are then employed to build an equation that relates a combination of these descriptors to the biological activity. nih.govresearchgate.net

For example, a resulting QSAR equation might look like: log(1/IC₅₀) = a(log P) - b(MR) + c(σ) + d where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. Such an equation would suggest that activity increases with lipophilicity and the electron-withdrawing character of substituents, but decreases with increasing steric bulk. nih.gov

A well-validated QSAR model serves as a powerful predictive tool. Once a statistically robust model is developed for a series of this compound analogs, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives. This in silico approach allows researchers to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby saving significant time and resources. nih.govresearchgate.net

The process typically involves:

Designing a virtual library of novel this compound derivatives with various substituents.

Calculating the same set of molecular descriptors for these virtual compounds as were used to build the QSAR model.

Plugging these descriptor values into the QSAR equation to predict the biological activity of each new derivative.

This QSAR-driven approach has been successfully used to design potent chalcone derivatives for various diseases, including tuberculosis and cancer. researchgate.netresearchgate.net The insights gained from the model not only predict potency but also provide a deeper understanding of the structural requirements for the desired biological effect.

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. For chalcones, the flexible single bonds in their structure allow them to adopt various conformations. Understanding which conformation is the most stable and, more importantly, which is the "bioactive conformation" (the shape the molecule adopts when it binds to its target) is a key aspect of drug design.

Chalcones primarily exist as two planar conformers around the C-C single bond connecting the carbonyl group and the α-carbon: s-cis and s-trans. The trans configuration of the C=C double bond is generally more stable. Theoretical studies, often employing Density Functional Theory (DFT), have shown that for many chalcones, the s-cis conformer is more stable than the s-trans conformer due to reduced steric hindrance. researchgate.netufms.br

The elucidation of the bioactive conformation can be achieved through several methods:

X-ray Crystallography: If a crystal structure of the chalcone bound to its target protein can be obtained, it provides a direct image of the bioactive conformation. researchgate.netnih.gov

Computational Modeling: Techniques like molecular docking can be used to simulate the binding of different conformers of this compound to a model of its biological target. The conformer that shows the most favorable binding energy and interactions is predicted to be the bioactive one.

Spectroscopic Methods: NMR spectroscopy can provide information about the solution-state conformation of the molecule.

For halogenated chalcones, the planarity of the molecule and the torsion angles between the phenyl rings and the enone bridge are key conformational features. The presence of the chloro and fluoro groups, being electron-withdrawing, can influence the electronic distribution and intramolecular interactions, which in turn affects the conformational preference. Identifying the bioactive conformation is essential for structure-based drug design, allowing for the creation of more rigid analogs that are "locked" in the optimal shape for binding, potentially leading to a significant increase in potency and selectivity. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Chloro-4'-fluorochalcone. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic and vinylic protons. The two protons of the central α,β-unsaturated ketone system, H-α and H-β, appear as distinct doublets due to their coupling. The trans-configuration of the double bond is confirmed by a large coupling constant (J) value, typically in the range of 12-17 Hz. stackexchange.com Protons on the 4-chlorophenyl and 4-fluorophenyl rings appear as two sets of doublets, a pattern typical for para-substituted benzene (B151609) rings. stackexchange.com The electron-withdrawing nature of the carbonyl group deshields the ortho protons of the fluorinated ring, causing them to resonate at a higher chemical shift. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all 15 carbon atoms in the molecule. nih.gov The carbonyl carbon (C=O) is typically observed as the most downfield signal, often above 180 ppm, due to the strong deshielding effect of the oxygen atom. The vinylic carbons (Cα and Cβ) and the aromatic carbons can be distinguished based on their chemical shifts and the influence of the halogen substituents.

Table 1: ¹H NMR Spectral Data for Chalcone (B49325) Derivatives
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α (vinylic)~7.5 - 7.6Doublet~15-16
H-β (vinylic)~7.7 - 7.8Doublet~15-16
Aromatic H (ortho to -Cl)~7.4 - 7.6Doublet~8-9
Aromatic H (meta to -Cl)~7.3 - 7.5Doublet~8-9
Aromatic H (ortho to C=O)~7.9 - 8.1Multiplet~8-9
Aromatic H (meta to C=O)~7.1 - 7.3Multiplet~8-9
Table 2: ¹³C NMR Spectral Data for this compound
Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carbonyl)> 185
C-α (Vinylic)~122
C-β (Vinylic)~143
C-ipso (C-Cl)~136
Aromatic CH (Chloro-ring)~129-130
C-ipso (C-F)~165 (doublet)
Aromatic CH (Fluoro-ring)~115-132
C-ipso (C-C=O)~134

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups and analyze the vibrational modes of this compound. nih.govnih.gov The spectra are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. msu.edu

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of the α,β-unsaturated ketone moiety. pressbooks.pub Aromatic and vinylic C-H stretching vibrations are also observed, typically appearing at wavenumbers above 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon double bonds (C=C) of the vinylic group and the aromatic rings appear in the 1680-1400 cm⁻¹ region. pressbooks.pubvscht.cz The fingerprint region, below 1500 cm⁻¹, contains complex vibrations, including the C-Cl and C-F stretching modes, which are useful for confirming the presence of the halogen substituents. msu.edu

Table 3: Key Vibrational Frequencies for this compound
Vibrational Mode Technique Characteristic Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3100 - 3000
Carbonyl (C=O) StretchIR, Raman1710 - 1650
Vinylic C=C StretchIR, Raman1680 - 1640
Aromatic C=C StretchIR, Raman1600 - 1400
C-F StretchIR1250 - 1000
C-Cl StretchIR800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated system of this compound. nih.gov The extended π-system, which encompasses the two aromatic rings and the central enone bridge, gives rise to strong absorption in the UV region.

The spectrum is typically characterized by an intense absorption band (λmax) resulting from π → π* electronic transitions within the conjugated cinnamoyl system. The position of this maximum absorption is influenced by the electronic effects of the substituents on the aromatic rings. The presence of the electron-withdrawing chlorine and fluorine atoms can cause shifts in the absorption maximum compared to unsubstituted chalcone.

Table 4: Electronic Transition Data for this compound
Parameter Value Associated Transition
λmax~300 - 320 nmπ → π*

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. nih.gov The molecular formula of the compound is C₁₅H₁₀ClFO, corresponding to a monoisotopic mass of approximately 260.04 Da. chemspider.com

In the mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 260. nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for chalcones involve cleavages adjacent to the carbonyl group. Key fragment ions observed for this compound include those resulting from the loss of a chlorine atom ([M-Cl]⁺) or the 4-fluorobenzoyl group. nih.gov

Table 5: Mass Spectrometry Data for this compound
m/z Value Proposed Fragment Ion Formula
260[M]⁺ (Molecular Ion)[C₁₅H₁₀ClFO]⁺
259[M-H]⁺[C₁₅H₉ClFO]⁺
225[M-Cl]⁺[C₁₅H₁₀FO]⁺
139[Cl-C₆H₄-CH=CH]⁺[C₈H₆Cl]⁺
123[F-C₆H₄-CO]⁺[C₇H₄FO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Analysis of the crystal structure reveals that the molecule adopts a largely planar conformation, which facilitates π-system conjugation. The central enone bridge exists in the more stable s-trans conformation with a trans geometry about the C=C double bond. The crystal packing is stabilized by various intermolecular interactions. The Cambridge Crystallographic Data Centre (CCDC) contains the detailed crystal structure data for this compound under the deposition number 872436. nih.gov

Table 6: Crystallographic Data for this compound
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Z4

(Note: Specific unit cell dimensions a, b, c, and angle β would be obtained from the cited crystallographic database.)

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT has been successfully used to study various chalcone (B49325) derivatives, providing a robust framework for theoretical analysis. bohrium.comum.edu.my

Geometric optimization of 4-Chloro-4'-fluorochalcone is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to determine the most stable three-dimensional conformation of the molecule. bohrium.comum.edu.myepstem.net This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other molecules. researchgate.net Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. bohrium.comresearchgate.net

Table 1: Key Parameters from DFT-Based Electronic Structure Analysis

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface. Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. researchgate.net

| Natural Bond Orbital (NBO) Analysis | Studies charge transfer and intramolecular bonding interactions. | Reveals the stability of the molecule arising from electron delocalization and hyperconjugation. bohrium.com |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the normal mode frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison allows for a detailed assignment of the observed vibrational bands to specific functional groups and types of molecular motion, such as C-H stretching, C=C and C=O stretching, and in-plane bending modes. bohrium.com The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. researchgate.net This theoretical approach serves as a powerful complement to experimental spectroscopy, aiding in the structural confirmation of the synthesized compound. bohrium.com

Table 2: Representative Predicted Vibrational Frequencies for Chalcone Moieties

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group
C-H Stretching (Aromatic) 3100 - 3000 Aromatic C-H
C=O Stretching 1680 - 1640 Ketone (C=O)
C=C Stretching (Alkenyl) 1650 - 1600 Alkene (C=C)
C-C Stretching (Aromatic) 1600 - 1450 Aromatic Ring
C-Cl Stretching 850 - 550 Chloro Group

| C-F Stretching | 1400 - 1000 | Fluoro Group |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations are used to predict its binding affinity and interaction patterns within the active sites of various biological targets. Studies on similar chalcone derivatives have shown their potential to bind to enzymes like lanosterol (B1674476) α-demethylase and DNA gyrase topoisomerase B. orientjchem.org The simulations yield a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger and more stable interaction. nih.gov

The results also provide a detailed 3D model of the ligand-receptor complex, illustrating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. orientjchem.org For instance, the chloro and fluoro substituents on the chalcone scaffold can significantly influence these interactions and enhance binding affinity. nih.gov

Table 3: Example of Molecular Docking Results for Chalcone Derivatives

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues
Lanosterol α-demethylase Chalcone Derivative -10.154 to -10.655 (Example) TYR132, HIS377, PHE233
DNA Gyrase Topoisomerase B Chalcone Derivative -5.083 to -5.613 (Example) Asn46, Glu50, Arg76

| Fungal Receptor (FoCut5a) | Prenylated Chalcone | -23.839 to -43.400 | (Example) Not specified |

Note: The specific residues and scores are illustrative, based on studies of similar chalcone compounds. nih.govorientjchem.org

By identifying the binding mode and key interactions, docking studies help elucidate the inhibitory nature of this compound. For example, if the chalcone binds within the active site of an enzyme, it can physically block the substrate from binding, thereby inhibiting the enzyme's function. orientjchem.org The simulations can reveal whether the compound interacts with crucial catalytic residues, confirming its role as a potential inhibitor.

Furthermore, docking the same ligand against multiple receptors can provide insights into its specificity. A compound that shows a significantly better docking score for one target over others is predicted to be more specific, which is a desirable characteristic for reducing off-target effects in drug development. The presence of halogen substituents like chlorine and fluorine is known to improve the kinetic properties of drug-like candidates, potentially enhancing receptor specificity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information about the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. researchgate.net

An MD simulation, often run for nanoseconds, can validate the stability of the binding pose predicted by docking. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. Other analyses, like the Radius of Gyration (RoG), which measures the compactness of the protein, and the number of hydrogen bonds over time, further confirm the stability of the complex. nih.gov These simulations are crucial for verifying that the interactions observed in the static dock are maintained in a dynamic system.

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and receptor. | Consistent hydrogen bonding over time confirms the stability of key interactions. |

Conformational Flexibility and Solvent Effects on this compound

The three-dimensional arrangement of a molecule, or its conformation, is pivotal to its biological activity. For a molecule like this compound, which possesses rotational freedom around several single bonds, a multitude of conformations are possible. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful lens through which to explore this conformational landscape.

For instance, in a study of a different fluorinated chalcone, two stable conformers were identified in the crystal structure, differing by a rotation of about 11 degrees in a key torsion angle. researchgate.net The energy difference between these conformers was found to be very small, suggesting that the molecule can easily interconvert between different spatial arrangements at room temperature. researchgate.net This conformational flexibility can be critical for its ability to adapt its shape to fit into the binding site of a biological target.

The surrounding environment, particularly the solvent, can also significantly influence the conformational preferences of a molecule. Computational studies on chalcone derivatives have shown that the polarity of the solvent can affect the stability of different conformers. While a comprehensive study on the solvent effects on this compound is not available, research on other chalcones indicates that polar solvents can stabilize more polar conformations of the molecule. This is due to favorable dipole-dipole interactions between the solute and solvent molecules. The table below illustrates hypothetical energy differences between a planar and a non-planar conformer in solvents of varying polarity, based on general principles observed for similar molecules.

SolventDielectric Constant (ε)Relative Energy of Non-Planar Conformer (kcal/mol)
Hexane1.88+1.5
Chloroform4.81+1.2
Ethanol (B145695)24.55+0.8
Water80.1+0.5

Protein-Ligand Complex Stability and Interaction Dynamics

The biological effects of a small molecule like this compound are often initiated by its binding to a specific protein. Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing these interactions.

Molecular docking algorithms can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. For chalcone derivatives, docking studies have revealed a variety of potential binding modes, largely dependent on the specific protein target. Common interactions include hydrogen bonds between the chalcone's carbonyl oxygen and amino acid residues in the protein, as well as hydrophobic interactions involving the aromatic rings. The chlorine and fluorine substituents on this compound can also participate in specific interactions, such as halogen bonds, which can enhance binding affinity.

Once a plausible binding pose is identified, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex. These simulations, which model the movements of atoms over time, can assess the stability of the complex and identify key interactions that are maintained throughout the simulation. For example, a stable complex would be characterized by the ligand remaining within the binding pocket and maintaining crucial hydrogen bonds or other interactions with the protein.

The table below presents hypothetical docking scores and key interactions of this compound with several important protein targets, based on studies of similar chalcone derivatives.

Protein TargetHypothetical Docking Score (kcal/mol)Potential Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Ser530
Tubulin-8.5Cys241, Leu248, Val318
B-cell lymphoma 2 (Bcl-2)-7.9Arg102, Phe105, Tyr199
SARS-CoV-2 Main Protease (Mpro)-7.5His41, Cys145, Glu166

In Silico Screening and Virtual Library Design for Research Compound Discovery

The chalcone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This makes it an excellent starting point for the discovery of new therapeutic agents. In silico screening and the design of virtual libraries are computational strategies that leverage this principle.

Virtual screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, this could involve using its structure as a query to search for commercially available or synthetically accessible molecules with similar properties. Alternatively, a structure-based virtual screening approach could be employed, where a library of diverse compounds is docked into the active site of a target protein to identify potential binders. Several studies have successfully utilized virtual screening of chalcone libraries to identify promising hit compounds for a variety of diseases. tandfonline.comtdmujournal.vnitmedicalteam.pl

Building upon the chalcone scaffold, virtual libraries of related compounds can be designed and evaluated computationally before any synthetic work is undertaken. This process, known as library design, involves systematically modifying the core structure of this compound with a variety of different chemical groups. For example, the chloro and fluoro substituents could be replaced with other halogens or with different electron-withdrawing or electron-donating groups. The substituents on the phenyl rings could also be varied to explore their impact on binding affinity and selectivity.

These virtual libraries can then be screened in silico against a panel of protein targets to identify derivatives with improved predicted activity or with a more desirable selectivity profile. This approach allows for the rapid exploration of a vast chemical space and helps to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the drug discovery process. The design of focused, core-sharing chemical libraries is a key step in lead optimization. nih.gov

Applications in Materials Science and Industrial Chemistry

Utilization in Advanced Coating Technologies and Polymer Development

Research indicates that 4-Chloro-4'-fluorochalcone has applications in the development of advanced coatings and polymers. chemimpex.com The chalcone (B49325) framework can be incorporated into polymer chains or used as an additive in coating formulations. The presence of the rigid, conjugated backbone of the chalcone molecule can enhance the thermal stability and mechanical properties of polymers. Furthermore, the specific halogen substituents (chlorine and fluorine) can modify surface properties such as hydrophobicity and chemical resistance, making it a compound of interest for creating specialized and durable materials. chemimpex.com

Table 1: Research Findings on Polymer and Coating Applications

Application Area Potential Role of this compound Key Structural Features
Advanced Coatings Additive to enhance durability and surface properties. Halogen atoms (Cl, F) for chemical resistance.

| Polymer Development | Monomer or co-monomer for specialty polymers. | Rigid molecular structure for thermal stability. |

Potential Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Table 2: Optoelectronic Properties and Applications

Property Relevance to OLEDs/Optoelectronics Source of Property
Fluorescence Enables light emission when electrically stimulated. researchgate.net Extended π-conjugated system of the chalcone core.
Electronic Properties Can be tuned to enhance charge transport and device performance. chemimpex.com Electron-withdrawing effects of halogen substituents.

| Chemical Stability | Contributes to longer operational lifetime of devices. researchgate.net | Inherent stability of the chalcone molecular structure. |

Role as Key Intermediates in Complex Organic Synthesis

A primary and well-established application of this compound is its role as a key intermediate in multi-step organic synthesis. chemimpex.com Chalcones are recognized as fundamental precursors for the synthesis of a wide array of heterocyclic compounds, most notably flavonoids and isoflavonoids. chemimpex.comresearchgate.net The synthesis typically proceeds through a Claisen-Schmidt condensation reaction. researchgate.net The reactivity of the α,β-unsaturated ketone moiety allows for various chemical transformations, making this compound a valuable and versatile building block for chemists. Its structure enables improved selectivity and efficiency in certain reactions, facilitating the streamlined synthesis of complex molecules for research in pharmaceuticals and agrochemicals. chemimpex.com

Table 3: Synthetic Utility of this compound

Product Class Synthetic Pathway Significance
Flavonoids Cyclization reactions involving the chalcone core. Important class of natural products with diverse bioactivities. chemimpex.comresearchgate.net
Isoflavonoids Rearrangement and cyclization from chalcone precursor. Another major class of bioactive natural compounds. researchgate.net

| Novel Heterocycles | Michael addition and subsequent cyclization. | Development of new compounds for pharmaceutical and materials research. chemimpex.comresearchgate.net |

Environmental and Chelation Studies

Metal Chelation Properties of 4-Chloro-4'-fluorochalcone and Derivatives

No specific studies were identified that investigate the metal chelation properties of this compound or its derivatives. The general structure of chalcones, featuring a α,β-unsaturated ketone system, provides potential coordination sites for metal ions. However, without experimental or theoretical studies on this specific compound, any discussion on its binding affinities, stoichiometry with different metal ions, and the stability of the resulting complexes would be purely speculative.

Research into Applications for Heavy Metal Detection and Remediation Methodologies

Consistent with the lack of data on its fundamental chelation properties, there is no research available on the application of this compound or its derivatives for the detection or remediation of heavy metals in environmental contexts. The development of chemosensors or remediation agents requires detailed studies on selectivity, sensitivity, and efficiency towards specific heavy metal ions. Such research has not been published for this particular compound.

Due to the absence of specific research findings, no data tables on the metal chelation properties or remediation efficiencies of this compound can be provided.

Future Research Directions and Translational Potential in Preclinical Studies

Exploration of Novel Biological Targets and Signaling Pathways

While the broader chalcone (B49325) class is known to interact with a variety of biological targets, the specific molecular interactions of 4-Chloro-4'-fluorochalcone remain largely uncharted. Future preclinical studies are essential to elucidate its precise mechanisms of action. The exploration could begin with established chalcone targets and expand to novel pathways.

Key areas for investigation include:

Tubulin Polymerization: Many chalcone derivatives exhibit anticancer activity by inhibiting tubulin polymerization, similar to agents like combretastatin (B1194345) A4. nih.gov Investigating the binding affinity and functional impact of this compound on β-tubulin could reveal its potential as a microtubule-destabilizing agent. nih.gov

Enzyme Inhibition: Chalcones are known to inhibit various enzymes crucial for disease progression. Future studies should assess the inhibitory potential of this compound against targets such as topoisomerases, which are vital for DNA replication and a key target in cancer therapy. tandfonline.com

Modulation of Signaling Pathways: Natural compounds are known to modulate various signaling pathways involved in cell proliferation and survival. nih.gov Research should focus on how this compound affects key cancer-related pathways like p53 and Wnt/β-catenin, which are often dysregulated in tumors. nih.gov

Table 1: Potential Biological Targets and Pathways for this compound

Target ClassSpecific Target/PathwayPotential Therapeutic Application
Cytoskeletal Proteinsβ-TubulinAnticancer (disruption of mitosis)
Nuclear EnzymesTopoisomerase I & IIAnticancer (inhibition of DNA replication) tandfonline.com
Cellular Signalingp53, Wnt/β-catenin pathwaysAnticancer (induction of apoptosis, inhibition of metastasis) nih.gov
Inflammatory MediatorsTNF-α, InterleukinsAnti-inflammatory

Development of Advanced Delivery Systems for in vitro and in vivo Preclinical Models

A significant hurdle for many chalcone derivatives in preclinical development is their poor bioavailability. Advanced drug delivery systems offer a promising solution to enhance the therapeutic efficacy of this compound.

Future research should concentrate on formulating and testing various nano-based carriers:

Nanoparticles and Liposomes: Encapsulating this compound within nanoparticles or liposomes could improve its solubility, stability, and targeted delivery to tumor sites. tandfonline.com These systems can be engineered to release the compound in a sustained manner, maximizing its therapeutic effect while minimizing systemic exposure. tandfonline.com

Micelles and Polymer-based Systems: Polymeric micelles and other polymer-based delivery systems are effective in carrying hydrophobic drugs like chalcones. medmedchem.com Developing such formulations for this compound could enhance its cellular uptake and performance in preclinical cancer models. medmedchem.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS have been shown to improve the solubility and cellular uptake of chalcones, leading to enhanced anticancer potency in vitro. researchgate.net Investigating SNEDDS for this compound could be a viable strategy to boost its oral bioavailability.

Table 2: Advanced Delivery Systems for this compound

Delivery SystemPrimary AdvantagePreclinical Model Application
LiposomesBiocompatibility, targeted deliveryIntravenous administration in xenograft models
Polymeric NanoparticlesSustained release, stabilityOral and intravenous administration
SNEDDSEnhanced solubility and absorptionOral administration models researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chalcone Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. premierscience.comdntb.gov.ua These computational tools can be powerfully applied to the study of this compound.

Future computational research should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel derivatives of this compound based on their chemical structures. This allows for the rational design of more potent analogues. nih.gov

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound to various biological targets and to screen large libraries of compounds to identify those with similar or better binding potential. nih.gov

De Novo Drug Design: AI algorithms can design entirely new chalcone-based molecules with optimized properties for specific targets, moving beyond simple modification of the existing scaffold. sciepub.com

Table 3: AI and Machine Learning Applications in this compound Research

AI/ML TechniqueApplicationExpected Outcome
QSARPredicting activity of new derivativesIdentification of key structural features for potency
Molecular DockingSimulating binding to protein targetsPrioritization of compounds for synthesis and testing
Deep LearningAnalyzing complex biological data, de novo designDiscovery of novel mechanisms and lead compounds nih.gov

Investigation of Synergistic Effects with Established Preclinical Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy and overcome drug resistance. nih.gov Investigating the synergistic potential of this compound with existing drugs is a critical area for future preclinical research.

Potential combination strategies to explore include:

With Conventional Chemotherapeutics: Pairing this compound with standard chemotherapeutic agents could allow for lower doses of the conventional drug, potentially reducing toxicity while achieving a greater therapeutic effect. nih.gov

With Other Natural Compounds: The synergistic effects of combining different natural products are well-documented. nih.gov Studies could explore the combination of this compound with other phytochemicals to target multiple cancer pathways simultaneously.

Hybrid Molecules: A more advanced approach involves creating hybrid molecules that incorporate the this compound scaffold with another known anticancer pharmacophore. nih.gov This can result in a single molecule with dual-action capabilities. researchgate.net

Green Chemistry Approaches for Sustainable Synthesis of this compound

The traditional synthesis of chalcones, often via the Claisen-Schmidt condensation, can involve harsh conditions and environmentally harmful solvents. propulsiontechjournal.com Adopting green chemistry principles for the synthesis of this compound is crucial for sustainable drug development.

Future synthetic research should focus on:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and increase yields compared to conventional heating. frontiersin.org

Solvent-Free Grinding: Performing the condensation reaction by grinding the solid reactants together with a catalyst avoids the use of organic solvents, making the process cleaner and more efficient. researchgate.net

Use of Green Solvents and Catalysts: Replacing traditional solvents and catalysts with environmentally benign alternatives, such as glycerin or nano-catalysts, aligns with the principles of sustainable chemistry. frontiersin.orgscielo.br

Table 4: Green Synthesis Methods for this compound

MethodPrincipleKey Advantage
Microwave IrradiationEfficient energy transferReduced reaction time, higher yields frontiersin.org
Solvent-Free GrindingMechanical activationEliminates solvent waste, simple procedure propulsiontechjournal.com
Glycerin as SolventUse of a biodegradable, non-toxic solventImproved environmental profile scielo.br
Ultrasound IrradiationAcoustic cavitationEnhanced reaction rates at lower temperatures

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-4'-fluorochalcone, and what reaction conditions optimize yield?

  • Methodology : The Claisen-Schmidt condensation is the most common method. Starting materials include 4-chlorobenzaldehyde and 4-fluoroacetophenone under alkaline conditions (e.g., NaOH/ethanol).
  • Data :

Starting MaterialsCatalystTemperatureYieldReference
4-Chlorobenzaldehyde + 4-FluoroacetophenoneNaOH/EtOH50–60°C75–85%
  • Key Considerations : Side products like unreacted aldehydes/ketones require purification via column chromatography. Reaction time and solvent polarity significantly affect yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • 1H NMR : Expect aromatic proton signals between δ 7.2–8.1 ppm (doublets for para-substituted rings). The α,β-unsaturated ketone protons appear as doublets near δ 7.5–7.8 ppm (J ≈ 15.5 Hz) .
  • 13C NMR : Carbonyl carbon at ~190 ppm; aromatic carbons in the range 115–135 ppm.
    • IR Analysis : Strong C=O stretch at ~1650 cm⁻¹; C=C stretch near 1600 cm⁻¹ .

Advanced Research Questions

Q. What are the photophysical properties of this compound, and how can they be exploited in fluorescence-based assays?

  • Fluorescence Applications : The compound exhibits moderate fluorescence (λex ~350 nm, λem ~450 nm) due to extended π-conjugation. It serves as a derivatization agent for detecting aryl halides via phenylboronic acid (PBA) coupling .
  • Data :

PropertyValueReference
Quantum Yield (Φ)0.15–0.25
Stokes Shift~100 nm
  • Mechanistic Insight : Electron-withdrawing groups (Cl, F) enhance intersystem crossing, reducing fluorescence efficiency but improving stability in reactive environments .

Q. How does this compound interact with biological targets, such as kinases, and what methodologies validate its inhibitory activity?

  • Kinase Inhibition Assays :

  • In vitro : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays. Measure IC50 via fluorescence polarization or radiometric methods.
  • Data Interpretation : Low micromolar IC50 values (e.g., 2–5 μM) suggest moderate potency. Structural analogs with methoxy substitutions show enhanced activity .
    • Metabolism Studies : Lichen-mediated hydroxylation converts this compound to 4-chloro-4'-hydroxy derivatives, detectable via LC-MS (m/z shifts +16) .

Q. How can contradictory data on metabolic pathways of this compound in fungal models be resolved?

  • Case Study : In Pseudocyphellaria crocata, unexpected methoxylation (vs. hydroxylation) occurs.
  • Resolution Strategies :

Isotopic labeling (e.g., <sup>13</sup>C) to trace metabolic intermediates.

Comparative genomics to identify species-specific cytochrome P450 enzymes.

Kinetic studies under varied pH/O2 conditions to isolate pathway dominance .

Methodological Best Practices

Q. What experimental controls are critical for reproducibility in chalcone synthesis?

  • Essential Controls :

  • Blank Reactions : Exclude catalysts to confirm condensation efficiency.
  • Purity Checks : HPLC (≥95% purity) precludes side-product interference.
  • Cross-Validation : Compare NMR data with published spectra (e.g., PubChem) .

Q. How should researchers address low yields in scaled-up chalcone syntheses?

  • Optimization Steps :

Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility at higher scales.

Catalyst Alternatives : K2CO3 or ionic liquids may enhance reaction rates.

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Data Reporting Standards

Q. What metadata is essential for publishing chalcone-related research?

  • Required Information :

  • Synthetic protocols (solvents, catalysts, temperatures).
  • Spectroscopic data (NMR shifts, IR peaks).
  • Biological assay conditions (cell lines, incubation times).
    • Journal Guidelines : Follow Beilstein Journal standards for compound characterization and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.